methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carboxylate methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 338417-56-4
VCID: VC4602889
InChI: InChI=1S/C19H14ClFN2O3/c1-25-19(24)17-15(10-11-22-12-6-3-2-4-7-12)26-23-18(17)16-13(20)8-5-9-14(16)21/h2-11,22H,1H3/b11-10+
SMILES: COC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)F)C=CNC3=CC=CC=C3
Molecular Formula: C19H14ClFN2O3
Molecular Weight: 372.78

methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carboxylate

CAS No.: 338417-56-4

Cat. No.: VC4602889

Molecular Formula: C19H14ClFN2O3

Molecular Weight: 372.78

* For research use only. Not for human or veterinary use.

methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carboxylate - 338417-56-4

Specification

CAS No. 338417-56-4
Molecular Formula C19H14ClFN2O3
Molecular Weight 372.78
IUPAC Name methyl 5-[(E)-2-anilinoethenyl]-3-(2-chloro-6-fluorophenyl)-1,2-oxazole-4-carboxylate
Standard InChI InChI=1S/C19H14ClFN2O3/c1-25-19(24)17-15(10-11-22-12-6-3-2-4-7-12)26-23-18(17)16-13(20)8-5-9-14(16)21/h2-11,22H,1H3/b11-10+
Standard InChI Key VSNGFFCMJGZKJF-ZHACJKMWSA-N
SMILES COC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)F)C=CNC3=CC=CC=C3

Introduction

Synthesis and Preparation

The synthesis of oxazole derivatives typically involves condensation reactions between appropriate precursors. For compounds with similar structures, such as 3-(2-Chloro-6-fluorophenyl)-5-[(E)-2-[(2-methoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile, synthesis might involve the reaction of a suitable oxazole precursor with an aldehyde or ketone in the presence of a base .

Biological Activity

While specific biological activity data for methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carboxylate is not available, oxazole derivatives are known for their potential as therapeutic agents. For example, some oxazole compounds have shown anticancer and antimicrobial activities .

Future Research Directions

  • Synthesis Optimization: Developing efficient synthetic routes for this compound could facilitate further research into its properties and applications.

  • Biological Activity Screening: Investigating the biological activity of this compound against various targets could reveal potential therapeutic applications.

  • Structural Modifications: Exploring structural analogs by modifying the substituents on the oxazole ring or the phenylamino group could lead to compounds with enhanced biological activities.

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